Cas no 2411265-42-2 (N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide)
![N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide structure](https://ja.kuujia.com/scimg/cas/2411265-42-2x500.png)
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide 化学的及び物理的性質
名前と識別子
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- N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide
- Z3766262728
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- インチ: 1S/C11H11ClN2OS/c1-7(14-11(15)5-12)8-2-3-9-10(4-8)16-6-13-9/h2-4,6-7H,5H2,1H3,(H,14,15)
- InChIKey: QIFUMZNZFFDFEB-UHFFFAOYSA-N
- ほほえんだ: ClCC(NC(C)C1=CC=C2C(=C1)SC=N2)=O
計算された属性
- せいみつぶんしりょう: 254.0280618 g/mol
- どういたいしつりょう: 254.0280618 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ぶんしりょう: 254.74
- トポロジー分子極性表面積: 70.2
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7464212-0.05g |
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide |
2411265-42-2 | 95.0% | 0.05g |
$246.0 | 2025-03-11 | |
1PlusChem | 1P027WU6-50mg |
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide |
2411265-42-2 | 91% | 50mg |
$356.00 | 2024-05-22 |
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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3. Book reviews
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4. Back matter
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamideに関する追加情報
Exploring the Properties and Applications of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide (CAS No. 2411265-42-2)
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide, also known by its CAS registry number 2411265-42-2, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their unique electronic properties and potential applications in optoelectronics, sensors, and drug delivery systems. The benzothiazole moiety in this compound plays a crucial role in determining its chemical reactivity and physical properties.
The structure of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide consists of a benzothiazole ring fused with a pyridine-like nitrogen atom, which contributes to its aromatic stability. The ethyl group attached to the nitrogen atom further enhances the compound's solubility in organic solvents, making it suitable for various synthetic applications. The presence of a chlorine atom in the acetyl group introduces additional functionality, enabling this compound to participate in nucleophilic substitution reactions under specific conditions.
Recent studies have highlighted the potential of benzothiazole derivatives like N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide as building blocks for advanced materials. For instance, researchers have explored its use in the synthesis of fluorescent sensors for detecting metal ions and anions in aqueous solutions. The unique electronic configuration of the benzothiazole ring allows for strong fluorescence emission, which can be modulated by interactions with external analytes.
In addition to its sensing applications, N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide has shown promise in the field of photovoltaics. By incorporating this compound into organic solar cells, scientists have observed enhanced charge transport properties due to its ability to form ordered molecular assemblies. This makes it a valuable candidate for developing high-efficiency organic photovoltaic devices.
The synthesis of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide typically involves multi-step reactions starting from readily available starting materials such as benzothiazole and chloroacetyl chloride. The reaction conditions are optimized to ensure high yields and purity of the final product. Advanced characterization techniques like NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
From an environmental standpoint, N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide has been evaluated for its biodegradability and toxicity profiles. Studies indicate that under controlled conditions, this compound exhibits moderate biodegradability, making it a safer option compared to some other synthetic chemicals used in similar applications.
In conclusion, N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide (CAS No. 2411265-42-2) is a versatile compound with a wide range of potential applications across different scientific domains. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in areas such as sensor technology, photovoltaics, and drug delivery systems.
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